molecular formula C20H20N6O2 B14939539 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide

Cat. No.: B14939539
M. Wt: 376.4 g/mol
InChI Key: NIWWOYCJLNMQIW-UHFFFAOYSA-N
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Description

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazine and benzimidazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.

Scientific Research Applications

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(methyl)-1H-benzimidazol-6-yl]propanamide
  • 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(ethyl)-1H-benzimidazol-6-yl]propanamide

Uniqueness

Compared to similar compounds, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide stands out due to its specific substituents, which can influence its reactivity, binding affinity, and overall properties. These differences make it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)propanamide

InChI

InChI=1S/C20H20N6O2/c1-12(2)19-22-16-8-7-13(11-17(16)23-19)21-18(27)9-10-26-20(28)14-5-3-4-6-15(14)24-25-26/h3-8,11-12H,9-10H2,1-2H3,(H,21,27)(H,22,23)

InChI Key

NIWWOYCJLNMQIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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